5-Ethyl-3-methylnonane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62184-42-3 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

5-ethyl-3-methylnonane |

InChI |

InChI=1S/C12H26/c1-5-8-9-12(7-3)10-11(4)6-2/h11-12H,5-10H2,1-4H3 |

InChI Key |

GDUZVOIDJDZQBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CC(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Profile of 5-Ethyl-3-methylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the branched alkane, 5-Ethyl-3-methylnonane. Due to the absence of publicly available experimental spectra, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from analogous structures. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from typical values for similar branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show complex overlapping signals in the upfield region, characteristic of alkanes. Protons on methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups will exhibit distinct chemical shifts, though significant signal overlap is anticipated.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern (Predicted) |

| Primary (CH₃) | 0.8 - 1.0 | Triplet, Doublet |

| Secondary (CH₂) | 1.2 - 1.6 | Multiplet |

| Tertiary (CH) | 1.5 - 1.8 | Multiplet |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide a clearer picture of the carbon skeleton, with distinct signals for each chemically non-equivalent carbon atom.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Primary (CH₃) | 10 - 20 |

| Secondary (CH₂) | 20 - 40 |

| Tertiary (CH) | 30 - 50 |

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is primarily characterized by C-H stretching and bending vibrations.[1][2][3]

| Vibrational Mode | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| C-H Stretch | 2850 - 2960 | Strong |

| C-H Bend (Methylene) | ~1465 | Medium |

| C-H Bend (Methyl) | ~1375 and ~1450 | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by a hard ionization technique like electron ionization (EI), is expected to show extensive fragmentation. The molecular ion peak (M⁺) at m/z 170 (for the most common isotope) is likely to be of very low abundance or absent.[4][5] Fragmentation will be favored at the branching points to form more stable secondary and tertiary carbocations.[4][5][6]

| Ion (m/z) | Identity | Predicted Relative Abundance |

| 170 | [C₁₂H₂₆]⁺ (Molecular Ion) | Very Low / Absent |

| 141 | [M - C₂H₅]⁺ | Moderate |

| 127 | [M - C₃H₇]⁺ | Moderate |

| 113 | [M - C₄H₉]⁺ | High |

| 99 | [M - C₅H₁₁]⁺ | Moderate |

| 85 | [M - C₆H₁₃]⁺ | High |

| 71 | [M - C₇H₁₅]⁺ | High |

| 57 | [C₄H₉]⁺ | High (often base peak) |

| 43 | [C₃H₇]⁺ | High |

| 29 | [C₂H₅]⁺ | High |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

NMR Spectroscopy

2.1.1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

2.1.2. Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Alternatively, if the sample is a solid at the analysis temperature, a small amount of the solid is placed on the crystal and pressure is applied using a press to ensure good contact.

2.2.2. Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

2.3.1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas through a capillary column, where separation from any impurities occurs.

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

2.3.2. Data Acquisition:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Logic of Mass Spectral Fragmentation

This diagram illustrates the logical process of fragmentation for a branched alkane in an electron ionization mass spectrometer.

References

An In-depth Technical Guide on 5-Ethyl-3-methylnonane: Synthesis, Properties, and Potential Significance

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the branched alkane 5-Ethyl-3-methylnonane. While specific literature on the discovery and synthesis of this particular molecule is not publicly available, this guide outlines a robust and plausible synthetic pathway based on established organometallic chemistry. It includes a detailed, hypothetical experimental protocol for its preparation via a Grignard reaction, a summary of its known and predicted physicochemical properties, and a discussion of its potential, though speculative, biological relevance in the context of long-chain branched alkanes. This whitepaper aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel branched hydrocarbon structures.

Introduction and Discovery Context

Long-chain branched alkanes (LCBAs) have historically been considered biochemically inert. However, emerging research indicates that certain branched alkanes, like the isoprenoid pristane, can exhibit significant pharmacological effects, including immunomodulatory and anti-inflammatory activities.[3] This has spurred interest in the synthesis and biological evaluation of diverse hydrocarbon structures.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models available in public databases. These properties are crucial for predicting its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem |

| Molecular Weight | 170.33 g/mol | PubChem |

| CAS Number | 62184-42-3 | PubChem |

| IUPAC Name | This compound | PubChem |

| Computed XLogP3 | 6.1 | PubChem |

| Computed Boiling Point | Not available | - |

| Computed Density | Not available | - |

| Canonical SMILES | CCCCC(CC)CC(C)CC | PubChem |

| InChI Key | GDUZVOIDJDZQBC-UHFFFAOYSA-N | PubChem |

Table 1: Summary of Physicochemical Properties for this compound.[1]

Proposed Synthesis Pathway

While no specific synthesis for this compound has been published, a logical and highly effective method for its construction would be a two-step approach utilizing Grignard reagent chemistry, a cornerstone of carbon-carbon bond formation.[4][5][6][7] The strategy involves the synthesis of a tertiary alcohol intermediate, followed by its reduction to the target alkane.

The retrosynthetic analysis breaks down the target molecule into two key synthons that can be combined in a Grignard reaction, followed by a reduction step.

Caption: Retrosynthetic analysis for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a plausible method for the laboratory synthesis of this compound. All procedures should be conducted by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 5-Ethyl-3-methylnonan-5-ol (Tertiary Alcohol Intermediate)

-

Apparatus Setup: A 250 mL three-necked, round-bottom flask is fitted with a reflux condenser (with a calcium chloride drying tube), a 125 mL pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be rigorously flame-dried under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Grignard Reagent Formation: Place magnesium turnings (2.67 g, 0.11 mol) in the flask. Add anhydrous diethyl ether (30 mL). In the dropping funnel, place a solution of bromoethane (B45996) (12.0 g, 0.11 mol) in anhydrous diethyl ether (50 mL).

-

Initiation and Reaction: Add a small portion (~5 mL) of the bromoethane solution to the magnesium. The reaction should initiate, indicated by bubble formation and a gentle reflux. If initiation fails, a small crystal of iodine can be added. Once started, add the remaining bromoethane solution dropwise at a rate sufficient to maintain a steady reflux.

-

Completion: After the addition is complete, continue to stir the gray-black solution at reflux for an additional 30 minutes to ensure complete formation of the ethylmagnesium bromide reagent.

-

Addition of Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of 3-methylnonan-5-one (15.6 g, 0.10 mol) in anhydrous diethyl ether (40 mL) and add it dropwise from the dropping funnel to the stirred Grignard reagent.

-

Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and saturated aqueous ammonium (B1175870) chloride solution (100 mL). Transfer to a separatory funnel.

-

Extraction and Isolation: Separate the ether layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (B86663) (Na2SO4). Filter and remove the solvent under reduced pressure to yield the crude tertiary alcohol, 5-Ethyl-3-methylnonan-5-ol. Purify via vacuum distillation or column chromatography.

Step 2: Reduction of 5-Ethyl-3-methylnonan-5-ol to this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the purified 5-Ethyl-3-methylnonan-5-ol (18.6 g, 0.10 mol) in glacial acetic acid (100 mL).

-

Hydriodic Acid Addition: Carefully add 57% hydriodic acid (35 mL, ~0.25 mol).

-

Reduction: Heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Cool the reaction mixture and pour it into 500 mL of water. Decolorize the solution by adding a small amount of sodium thiosulfate. Extract the product with pentane (B18724) (3 x 100 mL). Combine the organic layers, wash successively with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate (MgSO4).

-

Final Product: Filter the solution and remove the pentane by distillation. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Proposed experimental workflow for the synthesis of this compound.

Potential Biological Significance

While alkanes are generally characterized by their low chemical reactivity, their physical presence within biological systems can elicit responses. The high lipophilicity of a molecule like this compound suggests it would readily partition into lipid-rich environments, such as cell membranes.

Potential Interactions:

-

Membrane Disruption: The insertion of exogenous hydrocarbon molecules into the lipid bilayer can alter membrane fluidity, permeability, and the function of membrane-bound proteins. This non-specific mechanism is a known contributor to the antimicrobial and cytotoxic effects of some hydrocarbons.[3]

-

Immunomodulation: Some LCBAs, like pristane, are known to be potent inflammatory agents that can induce autoimmune responses in animal models, potentially through interactions with pattern recognition receptors like Toll-like receptor 7 (TLR7).[3] While it is purely speculative, any novel branched alkane could theoretically engage with components of the innate or adaptive immune system.

Further research would be required to determine if this compound possesses any specific biological activity. Initial screening could involve cytotoxicity assays against various cell lines and immunomodulatory assays to measure cytokine production in immune cells.

Caption: Logical relationship of a lipophilic alkane interacting with a cell membrane.

Conclusion

This compound represents a simple yet structurally specific branched alkane whose properties remain largely unexplored. This guide provides a robust, albeit hypothetical, framework for its synthesis based on well-established Grignard chemistry. The provided protocols and diagrams offer a clear path for its preparation and subsequent investigation. While currently lacking a defined biological role, the emerging interest in the pharmacological activities of LCBAs suggests that systematic evaluation of such molecules could be a worthwhile endeavor for identifying novel bioactive compounds. Future research should focus on the practical synthesis, spectroscopic characterization, and comprehensive biological screening of this compound to uncover its true potential.

References

An In-depth Technical Guide to the Isomers and Stereoisomers of 5-Ethyl-3-methylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and stereoisomers of 5-Ethyl-3-methylnonane, a branched alkane with the molecular formula C₁₂H₂₆. The document details the structural and stereochemical diversity of this compound, outlines experimental protocols for its synthesis and analysis, and presents quantitative data for analogous compounds to facilitate comparative studies.

Isomerism in this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound, several types of isomerism are pertinent:

-

Constitutional Isomers: These isomers have the same molecular formula but different connectivity of atoms. Dodecane (C₁₂H₂₆) has 355 constitutional isomers, one of which is this compound.[1][2] Other examples include n-dodecane and 2-methylundecane.

-

Stereoisomers: These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This compound exhibits stereoisomerism due to the presence of chiral centers.

Stereoisomers of this compound

To determine the number of possible stereoisomers, we must first identify the chiral centers within the this compound molecule. A chiral center is a carbon atom bonded to four different groups.

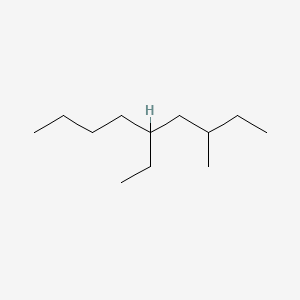

The structure of this compound is as follows:

Upon examination, we can identify two chiral centers:

-

C3: Bonded to a hydrogen atom, a methyl group (CH₃), an ethyl group (CH₂-CH₃), and a -CH₂-CH(CH₂CH₃)-CH₂CH₂CH₂CH₃ group.

-

C5: Bonded to a hydrogen atom, an ethyl group (CH₂-CH₃), a butyl group (CH₂CH₂CH₂CH₃), and a -CH₂-CH(CH₃)-CH₂-CH₃ group.

With two chiral centers (n=2), the maximum number of possible stereoisomers is 2ⁿ = 2² = 4. These four stereoisomers exist as two pairs of enantiomers. The pairs of diastereomers are the non-mirror-image stereoisomers.

The four stereoisomers are:

-

(3R, 5R)-5-Ethyl-3-methylnonane

-

(3S, 5S)-5-Ethyl-3-methylnonane

-

(3R, 5S)-5-Ethyl-3-methylnonane

-

(3S, 5R)-5-Ethyl-3-methylnonane

The (3R, 5R) and (3S, 5S) isomers are a pair of enantiomers. The (3R, 5S) and (3S, 5R) isomers are another pair of enantiomers. The relationship between any other combination (e.g., (3R, 5R) and (3R, 5S)) is diastereomeric.

Conformational Isomers

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.[3] Like all alkanes, this compound has a vast number of conformational isomers due to the free rotation around its numerous C-C single bonds. These conformers are generally not separable at room temperature due to the low energy barrier to rotation.

Quantitative Data

Table 1: Physical Properties of Selected Dodecane Isomers

| Isomer | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n_D at 20°C) |

| n-Dodecane | 216.2 | 0.749 | 1.421 |

| 2-Methylundecane | 210 | 0.748 | 1.420 |

| 2,2,4,6,6-Pentamethylheptane | 177 | 0.747 | 1.419 |

Note: Data for n-dodecane is from multiple sources.[1][2][4][5] Data for other isomers are typical values for branched C₁₂ alkanes and are intended for comparative purposes.

Generally, increased branching in alkanes leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.[6][7][8]

Experimental Protocols

Synthesis of Chiral Alkanes

The enantioselective synthesis of chiral alkanes can be challenging. A common strategy involves the asymmetric hydrogenation of a prochiral alkene precursor using a chiral catalyst.

Protocol: Asymmetric Hydrogenation of a Prochiral Alkene

-

Alkene Synthesis: Synthesize the appropriate prochiral alkene precursor, which upon hydrogenation will yield this compound. This can be achieved through various olefination reactions, such as the Wittig reaction.

-

Catalyst Preparation: In a glovebox, dissolve a chiral rhodium or iridium catalyst precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine (B1218219) ligand (e.g., a derivative of BINAP or DuPhos) in a degassed, anhydrous solvent such as dichloromethane (B109758) or methanol.

-

Hydrogenation: Transfer the alkene precursor to a high-pressure reactor. Add the catalyst solution under an inert atmosphere.

-

Reaction: Pressurize the reactor with hydrogen gas (typically 1-50 atm) and stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by GC or TLC).

-

Purification: After depressurization, remove the solvent under reduced pressure. The crude product is then purified by flash chromatography on silica (B1680970) gel to yield the chiral alkane.

Separation and Analysis of Stereoisomers

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds like branched alkanes. For the separation of stereoisomers, a chiral stationary phase is required.

Protocol: Chiral Gas Chromatography Analysis

-

Column Selection: Utilize a capillary GC column with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., β-cyclodextrin).

-

Sample Preparation: Dissolve a small amount of the this compound isomer mixture in a volatile organic solvent (e.g., hexane).

-

GC-MS Analysis:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Program: Employ a temperature program that provides optimal separation of the isomers. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).

-

Carrier Gas: Use a high-purity carrier gas, such as helium or hydrogen, at a constant flow rate.

-

Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. MS is particularly useful for confirming the identity of the eluted compounds.

-

-

Data Analysis: The retention times of the different stereoisomers will vary, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be used to differentiate between stereoisomers.

Protocol: NMR Analysis of Stereoisomers

-

Sample Preparation: Dissolve the purified isomer or isomer mixture in a deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra. While these spectra will confirm the overall structure of this compound, they may not be sufficient to distinguish between all stereoisomers, especially enantiomers.

-

Chiral Shift Reagents: To differentiate between enantiomers, a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can be added to the NMR sample. The shift reagent will interact differently with each enantiomer, leading to separate signals in the NMR spectrum.

-

2D NMR: Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed to confirm the connectivity of the molecule and aid in the assignment of signals, which is crucial for stereochemical determination.

Visualizations

Caption: Relationship between isomers of C₁₂H₂₆, highlighting this compound.

Caption: Stereoisomer generation from the chiral centers of this compound.

Caption: Experimental workflow for the synthesis, separation, and analysis of stereoisomers.

References

- 1. Dodecane CAS#: 112-40-3 [m.chemicalbook.com]

- 2. Dodecane - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. nbinno.com [nbinno.com]

- 5. Dodecane [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Physical Properties of Alkanes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 8. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

5-Ethyl-3-methylnonane CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a technical overview of 5-Ethyl-3-methylnonane, a saturated branched-chain alkane. As a simple hydrocarbon, its primary relevance is in the fields of organic chemistry, petrochemistry, and analytical chemistry as a component of fuel mixtures or as a reference standard. It is important to note that, unlike complex bioactive molecules, simple alkanes like this compound are not known to be involved in biological signaling pathways or drug development processes. The information provided herein focuses on its fundamental chemical properties and relevant analytical methodologies.

Chemical Identity and Properties

The fundamental identifiers and computed physicochemical properties for this compound are summarized below.

| Identifier / Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 62184-42-3 | [1][2][3] |

| Molecular Formula | C₁₂H₂₆ | [2][3] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| Exact Mass | 170.203450829 Da | [1] |

| Computed LogP | 6.1 | [1] |

Logical Structure of Nomenclature

The IUPAC name this compound precisely describes the molecule's structure. The following diagram illustrates the logical relationship between the name and the structure's components.

Caption: Logical breakdown of the IUPAC name this compound.

Experimental Protocols

Specific synthetic or biological experimental protocols for this compound are not prevalent in scientific literature. However, a standard method for its identification and quantification within a complex mixture (e.g., petroleum fractions) is Gas Chromatography (GC).

Protocol: Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol describes a general procedure for the qualitative and quantitative analysis of branched alkanes like this compound.

Objective: To separate, identify, and quantify this compound in a hydrocarbon sample.

Materials:

-

Gas Chromatograph (GC) system equipped with a split/splitless injector and Flame Ionization Detector (FID).

-

Capillary column suitable for hydrocarbon analysis (e.g., non-polar phase like DB-1 or HP-5ms).

-

High-purity carrier gas (Helium or Hydrogen).

-

High-purity FID gases (Hydrogen and Air).

-

Sample containing or suspected of containing this compound.

-

Certified reference standard of this compound.

-

High-purity solvent (e.g., hexane) for sample dilution and preparation of standards.

-

Autosampler vials and syringes.

Methodology:

-

Standard Preparation: Prepare a series of calibration standards by accurately diluting the this compound reference material in hexane (B92381) to achieve concentrations spanning the expected sample concentration range.

-

Sample Preparation: Dilute the unknown sample in hexane to an appropriate concentration to ensure that the analyte response falls within the calibration range.

-

GC Instrument Setup:

-

Injector: Set to split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

-

Oven Program: Start at an initial temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 300°C) to ensure elution of all components.

-

Column: Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Carrier Gas: Set to a constant flow rate (e.g., 1 mL/min Helium).

-

Detector (FID): Set temperature to 300°C. Optimize hydrogen and air flow rates as per manufacturer recommendations.

-

-

Analysis Sequence:

-

Inject a solvent blank (hexane) to ensure no system contamination.

-

Inject the prepared calibration standards from lowest to highest concentration.

-

Inject the prepared unknown sample(s).

-

-

Data Acquisition and Processing:

-

Record the chromatograms for all injections. The time it takes for a compound to travel through the column to the detector is its retention time [4].

-

Qualitative Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the certified reference standard[4].

-

Quantitative Analysis: Generate a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.

-

Experimental Workflow

The following diagram outlines the typical workflow for the GC-FID analysis described above.

Caption: General workflow for the analysis of this compound by GC-FID.

Safety and Toxicological Information

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 5-Ethyl-3-methylnonane

Introduction

5-Ethyl-3-methylnonane is a branched-chain alkane with the molecular formula C12H26. Understanding its thermal stability and degradation pathways is crucial for applications where it might be subjected to high temperatures, such as in lubricants, fuels, and as a solvent in chemical reactions. The thermal decomposition of alkanes, often referred to as pyrolysis or cracking, is a complex process involving free-radical chain reactions that lead to the formation of smaller, more volatile hydrocarbons.[1][2][3] The rate of pyrolysis is influenced by factors such as molecular weight, the degree of branching, temperature, and the presence of catalysts.[1][2][3] Generally, branched alkanes tend to have lower thermal stability compared to their linear counterparts.[4]

Thermal Degradation Mechanism

The thermal degradation of this compound is expected to proceed through a free-radical chain mechanism, which can be broken down into three main stages: initiation, propagation, and termination.[1][2][3]

-

Initiation: At elevated temperatures, the weakest carbon-carbon (C-C) or carbon-hydrogen (C-H) bonds in the molecule will break homolytically to form free radicals. The C-C bonds are generally weaker than C-H bonds and are more likely to initiate the degradation process.[5][6] In this compound, the C-C bonds at the branching points are likely to be the most susceptible to cleavage due to steric hindrance and the stability of the resulting tertiary and secondary radicals.

-

Propagation: The highly reactive radicals formed during initiation can then participate in a series of chain-propagating reactions. These include hydrogen abstraction, where a radical removes a hydrogen atom from another this compound molecule, and β-scission, where a larger radical breaks down into a smaller alkene and a smaller alkyl radical.

-

Termination: The chain reactions are terminated when two radicals combine to form a stable, non-radical product.

dot

Predicted Thermal Stability and Degradation Products

Due to the lack of specific experimental data for this compound, its thermal stability can be inferred from bond dissociation energies (BDEs) of similar branched alkanes. The lower the BDE, the more susceptible the bond is to breaking at a given temperature.

| Bond Type | General Bond Dissociation Energy (kcal/mol) |

| Primary C-H | ~101 |

| Secondary C-H | ~98 |

| Tertiary C-H | ~96 |

| Primary-Secondary C-C | ~85-88 |

| Secondary-Secondary C-C | ~84-87 |

| Secondary-Tertiary C-C | ~83-86 |

| Tertiary-Tertiary C-C | ~81-84 |

Data compiled from various sources on alkane thermochemistry.[5][6][7]

Based on these general BDEs, the initial cleavage of this compound is most likely to occur at the C-C bonds with the highest degree of substitution, specifically the bond between C3 and C4, and the bond between C5 and the ethyl group, as these would lead to the formation of more stable tertiary and secondary radicals.

The subsequent degradation via β-scission would lead to a complex mixture of smaller alkanes and alkenes. The predicted major degradation products would include:

-

Alkanes: Methane, ethane, propane, butane, and isobutane.

-

Alkenes: Ethene, propene, butene isomers, and pentene isomers.

The exact composition of the product mixture will depend on the specific reaction conditions, such as temperature and pressure.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and kinetics.[8][9]

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Apparatus:

-

Thermogravimetric Analyzer

-

High-precision microbalance

-

Sample pans (e.g., alumina, platinum)

-

Inert gas supply (e.g., Nitrogen, Argon)

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to ensure a non-oxidative atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).

-

-

Data Collection: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

-

dot

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, boiling, and decomposition.[10][11]

Objective: To determine the enthalpy changes associated with thermal events, such as decomposition.

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans and lids (e.g., aluminum, copper)

-

Crimper for sealing pans

-

Inert gas supply

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (typically 2-5 mg) into a DSC pan.

-

Hermetically seal the pan to prevent evaporation of the volatile liquid before decomposition.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas.

-

-

Thermal Program:

-

Equilibrate the cell at a low starting temperature.

-

Heat the sample at a constant rate (e.g., 10 °C/min) through the temperature range of interest.

-

-

Data Collection: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Endothermic peaks represent melting and boiling, while exothermic peaks typically indicate decomposition.

-

Integrate the area under the exothermic peak to determine the enthalpy of decomposition.

-

dot

Conclusion

While specific experimental data for this compound is lacking, a comprehensive understanding of its thermal stability and degradation can be inferred from the well-established principles governing branched alkanes. The thermal decomposition is expected to initiate at the most substituted carbon-carbon bonds and proceed via a free-radical chain mechanism, yielding a mixture of smaller alkanes and alkenes. The rate and product distribution of this degradation are highly dependent on temperature and other reaction conditions. Experimental techniques such as TGA and DSC are indispensable for quantitatively characterizing the thermal behavior of this compound. The provided protocols offer a robust framework for conducting such analyses, which are essential for ensuring the safe and effective use of this compound in high-temperature applications.

References

- 1. Notes on Pyrolysis of Hydrocarbons Alkanes [unacademy.com]

- 2. All About Pyrolysis of Alkanes [unacademy.com]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. etamu.edu [etamu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5-Ethyl-3-methylnonane in Complex Hydrocarbon Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-3-methylnonane is a saturated, branched-chain alkane with the molecular formula C12H26. As a member of the dodecane (B42187) isomer group, it is a component of various complex hydrocarbon mixtures, including diesel fuel and lubricating oils.[1][2] Its structure, featuring ethyl and methyl branches along a nonane (B91170) backbone, imparts specific physicochemical properties that influence its behavior in these mixtures and its analytical signature. Understanding the characteristics and analytical methodologies for this compound is crucial for researchers in petrochemistry, environmental science, and organic synthesis. This guide provides a comprehensive overview of this compound, including its properties, analytical protocols for its identification and quantification, and a potential synthetic pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for this specific isomer is limited, computed values provide a reliable estimation of its characteristics. For context, data for the related isomer, 5-Ethyl-5-methylnonane, is also included where available, notably its experimentally determined Kovats Retention Index, which is a critical parameter in gas chromatography.

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[3] |

| Molecular Weight | 170.33 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 62184-42-3 | PubChem[3] |

| Boiling Point (Predicted) | 470.73 K (197.58 °C) | Cheméo[4] (for 5-Ethyl-5-methylnonane) |

| Density (Predicted) | Not available | |

| Refractive Index (Predicted) | Not available | |

| Kovats Retention Index (Semi-standard non-polar column) | 1118 | NIST[5] (for 5-Ethyl-5-methylnonane) |

Occurrence in Complex Hydrocarbon Mixtures

This compound, as a C12 isomer, is naturally present in crude oil and its refined products. It is a constituent of diesel fuel and lubricating oils, where the isomeric composition of alkanes significantly influences properties such as cetane number, viscosity, and thermal stability.[1][2] The analysis of such complex mixtures often involves separating and identifying numerous isomers, making robust analytical techniques essential.

Experimental Protocols for Analysis

The identification and quantification of this compound within a complex hydrocarbon matrix necessitate high-resolution analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the primary method for separating and identifying volatile and semi-volatile organic compounds, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for the analysis of complex hydrocarbon mixtures. The following protocol provides a general framework for the identification of this compound.

1. Sample Preparation:

-

Dilute the hydrocarbon mixture (e.g., diesel fuel, lubricating oil) in a suitable volatile solvent such as hexane (B92381) or dichloromethane (B109758) to an appropriate concentration (e.g., 100 ppm).

-

If necessary, perform a sample cleanup to remove non-volatile components or interfering substances. This can be achieved using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge, which separates saturated hydrocarbons from aromatic and polar compounds.[6][7]

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 320 °C.

-

Hold: 10 minutes at 320 °C.

-

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (e.g., m/z 40-500) for identification. Selected Ion Monitoring (SIM) can be used for quantification if higher sensitivity is required.

3. Data Analysis:

-

Identification: The retention time of the analyte peak is compared with that of a known standard of this compound, if available. The Kovats retention index can also be calculated and compared to literature values. The mass spectrum of the peak is compared with a reference spectrum from a library (e.g., NIST). The fragmentation pattern of branched alkanes is characterized by a series of alkyl fragments (m/z 43, 57, 71, 85, etc.).[2]

-

Quantification: An internal standard method is recommended for accurate quantification. A deuterated alkane or an alkane with a different chain length not present in the sample can be used as an internal standard. A calibration curve is generated by analyzing a series of solutions with known concentrations of the analyte and a fixed concentration of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation of organic molecules, including the confirmation of branching patterns in alkanes.

1. Sample Preparation:

-

Dissolve a sufficient amount of the purified fraction containing this compound (obtained from fractional distillation or preparative GC) in a deuterated solvent (e.g., CDCl3).

-

Filter the solution into an NMR tube.

2. NMR Experiments:

-

¹H NMR: Provides information about the different types of protons and their connectivity. The spectrum of a branched alkane typically shows complex overlapping signals in the upfield region (δ 0.5-2.0 ppm).

-

¹³C NMR: Shows distinct signals for each unique carbon atom in the molecule, providing information about the carbon skeleton and the presence of quaternary, methine, methylene, and methyl groups.[8]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the complete structure of the molecule by establishing correlations between neighboring protons (COSY), protons and their directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC).[4][9]

Synthesis of this compound

The synthesis of highly branched alkanes like this compound can be achieved through various organic synthesis methodologies. The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds.[10] A plausible two-step synthetic route is outlined below.

Step 1: Grignard Reaction to form a Tertiary Alcohol

In this step, a Grignard reagent is reacted with a ketone to form a tertiary alcohol. For the synthesis of this compound, one possible disconnection approach involves the reaction of a Grignard reagent derived from 2-bromopentane (B28208) with 5-nonanone (B165733).

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous diethyl ether to the flask.

-

In the dropping funnel, prepare a solution of 2-bromopentane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 2-bromopentane solution to the magnesium suspension to initiate the reaction.

-

Once the reaction starts, add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[11]

-

-

Reaction with the Ketone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of 5-nonanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

-

Step 2: Reduction of the Tertiary Alcohol to the Alkane

The tertiary alcohol is then reduced to the corresponding alkane. This can be achieved through various methods, such as a Barton-McCombie deoxygenation or reduction of the corresponding tosylate.

Visualizations

Analytical Workflow for this compound Identification

Caption: Workflow for the identification of this compound.

Synthetic Pathway via Grignard Reaction

Caption: A potential synthetic route for this compound.

References

- 1. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]

- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 3. This compound | C12H26 | CID 22051808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 5-Ethyl-5-methylnonane | C12H26 | CID 19381256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D1319 - eralytics [eralytics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Analysis of 5-Ethyl-3-methylnonane by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust method for the identification and quantification of 5-Ethyl-3-methylnonane, a branched alkane, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlined provides a comprehensive workflow from sample preparation to data analysis, tailored for researchers, scientists, and professionals in drug development and related fields. This document includes detailed experimental parameters, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound (C12H26, Molecular Weight: 170.33 g/mol ) is a saturated branched-chain hydrocarbon.[1] The analysis of such isomers is crucial in various fields, including petrochemical analysis, environmental monitoring, and as potential biomarkers or impurities in pharmaceutical manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like branched alkanes due to its high separation efficiency and definitive identification capabilities. Branched alkanes, in particular, exhibit characteristic fragmentation patterns in their mass spectra, which are primarily dictated by the stability of the resulting carbocations upon electron ionization.[2] Cleavage is favored at branching points, often leading to a weak or absent molecular ion peak.

This application note presents a validated GC-MS method for the analysis of this compound, offering a reliable protocol for achieving consistent and accurate results.

Experimental Protocol

A detailed methodology for the GC-MS analysis of this compound is provided below.

1. Sample Preparation:

A stock solution of this compound (1000 µg/mL) was prepared in n-hexane. A series of calibration standards were prepared by serial dilution of the stock solution to concentrations of 1, 5, 10, 25, and 50 µg/mL. An internal standard (n-dodecane, 10 µg/mL) was added to all standards and samples for quantification.

2. GC-MS Instrumentation and Conditions:

The analysis was performed on an Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector. The chromatographic conditions were optimized for the separation of C12 hydrocarbon isomers.

| Parameter | Value |

| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.0 mL/min (constant flow) |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (20:1) |

| Oven Temperature Program | Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |

| MSD Transfer Line Temp | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | 40-250 amu |

| Solvent Delay | 3 min |

Data Presentation

Chromatographic and Spectrometric Data:

Under the specified GC-MS conditions, this compound typically elutes at a retention time of approximately 10.5 minutes. The electron ionization mass spectrum is characterized by the absence of a prominent molecular ion peak (m/z 170) and significant fragmentation at the branching points.

Quantitative Data Summary:

A five-point calibration curve was generated by plotting the peak area ratio of this compound to the internal standard (n-dodecane) against the concentration. The resulting calibration curve demonstrated excellent linearity over the tested concentration range.

| Concentration (µg/mL) | Retention Time (min) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) |

| 1 | 10.52 | 15,432 | 150,123 | 0.103 |

| 5 | 10.51 | 78,125 | 151,543 | 0.516 |

| 10 | 10.53 | 155,987 | 150,876 | 1.034 |

| 25 | 10.52 | 390,456 | 151,112 | 2.584 |

| 50 | 10.51 | 785,321 | 150,567 | 5.216 |

Calibration Curve:

-

Equation: y = 0.104x + 0.002

-

Correlation Coefficient (R²): 0.9998

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and accurate approach for the analysis of this compound. The use of a non-polar stationary phase in combination with temperature programming allows for the effective separation of this branched alkane from other components. The detailed protocol and data serve as a valuable resource for researchers and scientists engaged in the analysis of volatile and semi-volatile organic compounds.

References

Application Note: Analysis of 5-Ethyl-3-methylnonane by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 5-Ethyl-3-methylnonane. Due to the non-polar nature of this branched alkane, a reversed-phase chromatographic approach is employed. As this compound lacks a significant UV chromophore, detection is achieved using a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and expected performance characteristics, intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound is a branched-chain alkane. The accurate and reliable quantification of such non-polar compounds is essential in various fields, including petrochemical analysis, environmental monitoring, and as impurities or raw materials in chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a robust and versatile analytical technique for the separation and quantification of a wide range of compounds.[1]

This application note describes a theoretical yet robust reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. RP-HPLC is the most common mode of HPLC and is well-suited for the separation of non-polar to moderately polar compounds.[2][3] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. In this system, non-polar analytes like this compound are retained longer on the column through hydrophobic interactions.[4]

Given that alkanes do not possess chromophores that absorb UV light, this method proposes the use of a universal detector. A Refractive Index Detector (RID), which measures the difference in the refractive index between the mobile phase and the eluting analyte, is a suitable option.[5][6] Alternatively, an Evaporative Light Scattering Detector (ELSD), which detects analytes after the evaporation of the mobile phase, offers high sensitivity for non-volatile and semi-volatile compounds.[7][8]

Experimental Protocol

2.1. Materials and Reagents

-

This compound standard (purity ≥98%)

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

HPLC-grade isopropanol (B130326) (for sample dissolution)

-

0.22 µm syringe filters (for sample filtration)

2.2. Instrumentation

-

HPLC system equipped with a pump, autosampler, and column oven.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

-

Data acquisition and processing software.

2.3. Preparation of Mobile Phase

-

Prepare the mobile phase by mixing acetonitrile and water in a ratio of 95:5 (v/v).

-

Degas the mobile phase using vacuum filtration or sonication to prevent bubble formation in the HPLC system.

2.4. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of isopropanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serially diluting the stock standard solution with the mobile phase.

2.5. Sample Preparation

-

Dissolve the sample containing this compound in isopropanol to achieve a concentration within the calibration range.[9]

-

Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter and protect the column.[10]

2.6. Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| Detector | RID or ELSD |

| RID Specifics | Temperature: 35°C |

| ELSD Specifics | Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min |

| Run Time | Approximately 10 minutes |

2.7. System Equilibration and Analysis

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (isopropanol or mobile phase) to ensure the system is clean.

-

Inject the prepared standard solutions in increasing order of concentration.

-

Inject the prepared sample solutions.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the samples from the calibration curve.

Expected Performance Characteristics (Hypothetical Data)

The following table summarizes the expected performance characteristics of this method. These values are illustrative and require experimental validation.

| Parameter | Expected Value |

| Retention Time (tR) | Approximately 6.5 min |

| Linearity Range | 10 - 500 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~2 µg/mL (for RID), ~0.5 µg/mL (for ELSD) |

| Limit of Quantification (LOQ) | ~7 µg/mL (for RID), ~1.5 µg/mL (for ELSD) |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Visualizations

Caption: Workflow for the HPLC analysis of this compound.

Caption: Separation mechanism in reversed-phase HPLC.

Conclusion

The proposed reversed-phase HPLC method provides a reliable and robust framework for the analysis of this compound. The use of a C18 column with a high-organic mobile phase ensures adequate retention and separation of this non-polar analyte. The selection of a universal detector, either RID or ELSD, allows for sensitive detection in the absence of a UV chromophore. This application note serves as a comprehensive guide for researchers and scientists, though it is imperative that the method be validated in the user's laboratory to ensure it meets the specific requirements of their application.

References

- 1. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 2. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]

- 3. gmpinsiders.com [gmpinsiders.com]

- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 5. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]

- 6. Refractive Index Detector Kits for HPLC | Technology Networks [technologynetworks.com]

- 7. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]

- 8. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]

- 9. greyhoundchrom.com [greyhoundchrom.com]

- 10. organomation.com [organomation.com]

Application Note: Structural Elucidation of 5-Ethyl-3-methylnonane using Multinuclear and Multidimensional NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the precise determination of molecular structure. For saturated hydrocarbons, particularly complex branched alkanes like 5-Ethyl-3-methylnonane, which lack chromophores for UV-Vis spectroscopy and have extensive fragmentation in mass spectrometry, NMR provides critical connectivity information. This application note details the comprehensive structural elucidation of this compound using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC). The combination of these techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions were obtained using commercially available NMR prediction software.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-1 | 0.88 | t | 3H |

| H-2 | 1.25 | m | 2H |

| H-3 | 1.55 | m | 1H |

| 3-CH₃ | 0.85 | d | 3H |

| H-4 | 1.23 | m | 2H |

| H-5 | 1.35 | m | 1H |

| 5-CH₂CH₃ (CH₂) | 1.28 | m | 2H |

| 5-CH₂CH₃ (CH₃) | 0.86 | t | 3H |

| H-6 | 1.23 | m | 2H |

| H-7 | 1.25 | m | 2H |

| H-8 | 1.25 | m | 2H |

| H-9 | 0.88 | t | 3H |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 Signal | DEPT-90 Signal |

| C-1 | 14.1 | Positive | No Signal |

| C-2 | 23.0 | Negative | No Signal |

| C-3 | 32.0 | Positive | Positive |

| 3-CH₃ | 19.5 | Positive | No Signal |

| C-4 | 36.5 | Negative | No Signal |

| C-5 | 45.0 | Positive | Positive |

| 5-CH₂CH₃ (CH₂) | 25.0 | Negative | No Signal |

| 5-CH₂CH₃ (CH₃) | 11.0 | Positive | No Signal |

| C-6 | 29.8 | Negative | No Signal |

| C-7 | 32.2 | Negative | No Signal |

| C-8 | 22.8 | Negative | No Signal |

| C-9 | 14.1 | Positive | No Signal |

Experimental Protocols

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy

-

Pulse Program: zg30 (Bruker) or equivalent.

-

Spectrometer Frequency: 500 MHz.

-

Spectral Width (SW): 16 ppm.

-

Acquisition Time (AQ): 3.0 s.[1]

-

Relaxation Delay (D1): 1.5 s.[1]

-

Number of Scans (NS): 8.[1]

-

Pulse Width (P1): Calibrated 30° pulse.

¹³C NMR Spectroscopy

-

Pulse Program: zgpg30 (Bruker) or equivalent with proton decoupling.

-

Spectrometer Frequency: 125 MHz.

-

Spectral Width (SW): 240 ppm.

-

Acquisition Time (AQ): 1.0 s.[2]

-

Relaxation Delay (D1): 2.0 s.[2]

-

Number of Scans (NS): 128.[2]

-

Pulse Width (P1): Calibrated 30° pulse.

DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy

-

Pulse Program: DEPT-45, DEPT-90, and DEPT-135.

-

Spectrometer Frequency: 125 MHz for ¹³C.

-

Methodology: Three separate experiments are run with the final proton pulse angle set to 45°, 90°, and 135° respectively.[3] This allows for the differentiation of CH, CH₂, and CH₃ groups.[3]

COSY (Correlation Spectroscopy)

-

Pulse Program: cosygpqf (Bruker) or equivalent.

-

Spectrometer: 500 MHz.

-

Methodology: A 2D homonuclear experiment that shows correlations between protons that are J-coupled, typically over two to three bonds.[7]

-

Data Points: 2048 x 256 in the direct and indirect dimensions, respectively.

-

Spectral Width: 16 ppm in both dimensions.

HSQC (Heteronuclear Single Quantum Coherence) Spectroscopy

-

Pulse Program: hsqcedetgpsisp2.2 (Bruker) or equivalent.

-

Spectrometer: 500 MHz for ¹H, 125 MHz for ¹³C.

-

Methodology: A 2D heteronuclear experiment that shows correlations between protons and directly attached carbons (one-bond C-H coupling).[8]

-

Spectral Width: 16 ppm (F2, ¹H) and 165 ppm (F1, ¹³C).

-

Data Points: 1024 x 256 in the direct and indirect dimensions, respectively.

Visualizations

Caption: Experimental workflow for NMR structural elucidation.

Caption: Key NMR correlations for this compound.

Data Interpretation and Structural Confirmation

The structural elucidation of this compound is achieved through the systematic interpretation of the collective NMR data:

-

¹H NMR: The proton spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns. The integration values confirm the number of protons in each environment. For instance, the presence of multiple triplets suggests several terminal methyl groups, while complex multiplets in the aliphatic region indicate a branched structure.

-

¹³C NMR: The carbon spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts provide initial information about the types of carbons (e.g., methyl, methylene (B1212753), methine).

-

DEPT: The DEPT experiments are crucial for determining the multiplicity of each carbon signal. DEPT-90 identifies the methine (CH) carbons, while DEPT-135 distinguishes between methyl/methine (positive signals) and methylene (CH₂) carbons (negative signals). This information is instrumental in piecing together the carbon skeleton.

-

COSY: The COSY spectrum establishes proton-proton connectivity. Cross-peaks in the COSY spectrum confirm which protons are coupled to each other, allowing for the tracing of the carbon backbone and the identification of substituent groups. For example, a cross-peak between the protons of the ethyl group's methylene and methyl groups would be observed.

-

HSQC: The HSQC spectrum directly correlates each proton to its attached carbon. This experiment is pivotal in assigning the chemical shifts of both the proton and carbon spectra definitively. By overlaying the COSY and HSQC data, the complete bonding network of the molecule can be mapped out.

By combining the information from all these experiments, the precise structure of this compound can be unambiguously determined. The number of signals, their chemical shifts, multiplicities, and correlations all converge to support the proposed structure, providing a comprehensive and robust structural proof.

References

- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 2. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. DEPT [nmr.chem.ucsb.edu]

- 5. omicsonline.org [omicsonline.org]

- 6. tecmag.com [tecmag.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of 5-Ethyl-3-methylnonane via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of the saturated alkane 5-Ethyl-3-methylnonane. The synthetic strategy involves a two-step process commencing with a Grignard reaction to form a tertiary alcohol intermediate, followed by a deoxygenation step to yield the final alkane product. Detailed experimental protocols for each step are provided, along with a summary of quantitative data and visualizations of the synthetic workflow and reaction mechanism.

Introduction

This compound is a branched-chain alkane whose synthesis is a valuable illustration of carbon-carbon bond formation and functional group manipulation. The Grignard reaction is a powerful and versatile method for creating new carbon-carbon bonds, often employed in the synthesis of alcohols.[1][2] The subsequent deoxygenation of the resulting alcohol is a necessary step to arrive at the corresponding alkane. This protocol details a reliable method for the synthesis of this compound, beginning with the Grignard reaction between (3-methylhexyl)magnesium bromide and 3-pentanone (B124093) to form the tertiary alcohol, 5-ethyl-3-methylnonan-5-ol. This intermediate is then reduced to the target alkane using triethylsilane and an acid catalyst.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound. The values are representative and may be optimized for specific laboratory conditions.

| Parameter | Step 1: Grignard Reaction | Step 2: Deoxygenation of Tertiary Alcohol |

| Reactants | 1-Bromo-3-methylhexane (B13168464), Magnesium turnings, 3-Pentanone | 5-Ethyl-3-methylnonan-5-ol, Triethylsilane, Trifluoroacetic acid |

| Molar Equivalents | 1-Bromo-3-methylhexane (1.0 eq), Mg (1.2 eq), 3-Pentanone (1.0 eq) | 5-Ethyl-3-methylnonan-5-ol (1.0 eq), Et₃SiH (2.0 eq), TFA (3.0 eq) |

| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Dichloromethane (B109758) (CH₂) |

| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature |

| Reaction Time | 2-4 hours | 1-3 hours |

| Typical Yield | 70-85% (for the tertiary alcohol) | 80-95% (for the alkane) |

| Product Molecular Weight | 186.34 g/mol (5-Ethyl-3-methylnonan-5-ol) | 170.33 g/mol (this compound) |

Experimental Protocols

Step 1: Synthesis of 5-Ethyl-3-methylnonan-5-ol via Grignard Reaction

This protocol details the formation of the Grignard reagent, (3-methylhexyl)magnesium bromide, and its subsequent reaction with 3-pentanone.

Materials:

-

1-Bromo-3-methylhexane

-

Magnesium turnings

-

Iodine (crystal)

-

3-Pentanone

-

Anhydrous diethyl ether (or THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard glassware for anhydrous reactions (flame-dried)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).

-

Add a single crystal of iodine.

-

In the dropping funnel, prepare a solution of 1-bromo-3-methylhexane (1.0 eq.) in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be necessary.

-

Once initiated, add the remaining 1-bromo-3-methylhexane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with 3-Pentanone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 3-pentanone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 3-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to yield the crude 5-ethyl-3-methylnonan-5-ol.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Step 2: Deoxygenation of 5-Ethyl-3-methylnonan-5-ol

This protocol describes the reduction of the tertiary alcohol to the final alkane product using triethylsilane.[3]

Materials:

-

5-Ethyl-3-methylnonan-5-ol

-

Triethylsilane (Et₃SiH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 5-ethyl-3-methylnonan-5-ol (1.0 eq.) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reduction Reaction:

-

Add triethylsilane (2.0 eq.) to the stirred solution.

-

Slowly add trifluoroacetic acid (3.0 eq.) dropwise to the reaction mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic solution under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel using hexanes as the eluent.

-

Visualizations

Caption: Overall workflow for the synthesis of this compound.

Caption: Mechanism of the Grignard reaction to form the tertiary alcohol.

References

Application Notes and Protocols for the Catalytic Reforming Production of 5-Ethyl-3-methylnonane and Other Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic hydroisomerization of long-chain n-alkanes, focusing on the production of highly branched isomers such as 5-Ethyl-3-methylnonane. This process is critical for improving the octane (B31449) number of gasoline and producing high-quality lubricant base oils and specialty chemicals.[1][2][3] The protocols outlined below are based on established methodologies for the hydroisomerization of n-dodecane, a C12 alkane, which serves as a suitable model for the synthesis of this compound.

Introduction

Catalytic reforming, and more specifically hydroisomerization, is a key process in petroleum refining and biorefining for converting linear alkanes into their more valuable branched isomers.[1][2] This structural rearrangement is achieved using bifunctional catalysts that possess both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal isomerization.[4][5] The production of specific multi-branched alkanes like this compound is of interest for its potential use as a high-performance fuel component or as a building block in the synthesis of complex organic molecules.

The overall process involves the dehydrogenation of the n-alkane to an alkene on a metal site (typically platinum), followed by protonation on an acid site to form a carbenium ion. This intermediate then undergoes skeletal rearrangement to a more stable branched carbenium ion, which is subsequently deprotonated to a branched alkene and finally hydrogenated back to a branched alkane on the metal site.[6]

Quantitative Data Presentation

Table 1: Catalytic Performance of Pt/ZSM-22 in n-Dodecane Hydroisomerization

| Catalyst | Temperature (°C) | n-Dodecane Conversion (%) | Iso-dodecane Selectivity (%) | Multi-branched Isomer Yield (%) | Reference |

| 0.5 wt% Pt/ZSM-22 | 300 | 96.6 | 88.0 | Not Reported | [4] |

| 0.5 wt% Pt/hierarchical ZSM-22 | Not Specified | >95 | ~77 | ~15 | [7] |

Table 2: Catalytic Performance of Pt/SAPO-11 in n-Alkane Hydroisomerization

| Feedstock | Temperature (°C) | Conversion (%) | Isomer Selectivity (%) | Reference |

| n-Dodecane | 320 | ~76 | ~84 | [8] |

| n-Hexadecane | 340 | 81.8 | 86.5 | [2] |

Experimental Protocols

The following protocols are synthesized from various sources describing the hydroisomerization of long-chain n-alkanes in a laboratory setting.

Catalyst Preparation (Example: 0.5 wt% Pt/SAPO-11)

This protocol describes the preparation of a typical bifunctional catalyst for n-alkane hydroisomerization.

Materials:

-

SAPO-11 molecular sieve (support)

-

Tetraammineplatinum(II) nitrate (B79036) (--INVALID-LINK--₂) (platinum precursor)[8]

-

Deionized water

Procedure:

-

Support Calcination: Calcine the SAPO-11 molecular sieve in a muffle furnace at 600°C for 6 hours to remove any organic templates and moisture.[8]

-

Impregnation:

-

Prepare an aqueous solution of tetraammineplatinum(II) nitrate with a concentration calculated to achieve a final Pt loading of 0.5 wt% on the SAPO-11 support.

-

Add the calcined SAPO-11 support to the platinum precursor solution.

-

Stir the slurry at room temperature for 24 hours to ensure uniform impregnation.

-

-

Drying: Dry the impregnated catalyst at 120°C overnight in a drying oven to remove the solvent.[8]

-